Cas no 2171584-49-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid)

2171584-49-7 structure
Productnaam:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid
- EN300-1509380
- 2171584-49-7
-
- Inchi: 1S/C27H25FN2O5/c1-16-14-17(28)10-11-23(16)29-26(33)24(12-13-25(31)32)30-27(34)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,22,24H,12-13,15H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChI-sleutel: KDUFPRKWHDIPIV-UHFFFAOYSA-N
- LACHT: FC1C=CC(=C(C)C=1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Berekende eigenschappen
- Exacte massa: 476.17475006g/mol
- Monoisotopische massa: 476.17475006g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 742
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 105Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509380-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509380-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1509380-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1509380-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1509380-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1509380-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509380-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509380-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509380-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1509380-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-fluoro-2-methylphenyl)carbamoyl]butanoic acid |
2171584-49-7 | 250mg |
$3099.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid Gerelateerde literatuur
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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